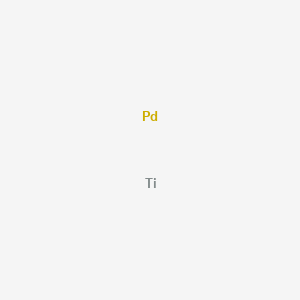
Palladium--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–titanium (1/1) is a compound consisting of equal parts palladium and titanium. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. Palladium and titanium are both transition metals, and their combination results in a material that exhibits enhanced chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: Palladium–titanium (1/1) can be synthesized through various methods, including electrochemical deposition, sonochemical preparation, and wet chemical methods such as the sol-gel method or reduction by alcohols or other reductants . One common method involves electroless plating of palladium on titanium plates, resulting in a homogeneous deposition of palladium nanoparticles on the titanium surface .
Industrial Production Methods: In industrial settings, palladium–titanium (1/1) is often produced using high-temperature and high-pressure techniques to ensure uniformity and stability of the compound. The process may involve the use of specialized equipment to control the reaction environment and achieve the desired properties of the final product.
化学反応の分析
Types of Reactions: Palladium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Palladium, in particular, is known for its catalytic properties and is widely used in cross-coupling reactions such as the Suzuki and Heck reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–titanium (1/1) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from reactions involving palladium–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form oxides of palladium and titanium, while in reduction reactions, it may produce metallic palladium and titanium.
科学的研究の応用
Palladium–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and dehydrogenation processes . In biology and medicine, palladium nanoparticles have shown potential as antimicrobial and anticancer agents . Additionally, the compound is used in industrial applications such as fuel cells, hydrogen storage, and sensors for detecting gases like hydrogen .
作用機序
The mechanism of action of palladium–titanium (1/1) involves its ability to facilitate chemical reactions through its catalytic properties. Palladium, in particular, can switch between different oxidation states, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
類似化合物との比較
Palladium–titanium (1/1) can be compared to other similar compounds, such as palladium-platinum and palladium-rhodium alloys. These compounds also exhibit catalytic properties and are used in similar applications. palladium–titanium (1/1) is unique in its combination of properties, including its stability, reactivity, and cost-effectiveness .
List of Similar Compounds:- Palladium-platinum alloys
- Palladium-rhodium alloys
- Palladium-silver alloys
- Palladium-gold alloys
Palladium–titanium (1/1) stands out due to its specific combination of palladium and titanium, which imparts unique properties that are advantageous in various scientific and industrial applications.
特性
CAS番号 |
12165-82-1 |
|---|---|
分子式 |
PdTi |
分子量 |
154.29 g/mol |
IUPAC名 |
palladium;titanium |
InChI |
InChI=1S/Pd.Ti |
InChIキー |
FAUWSVSZYKETJJ-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
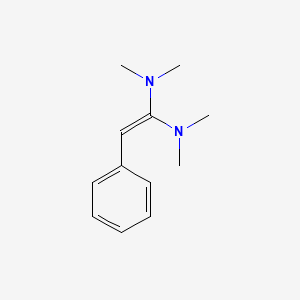
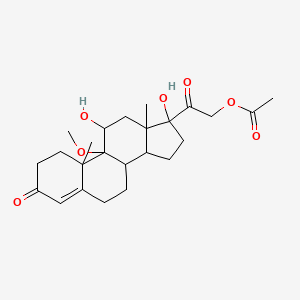

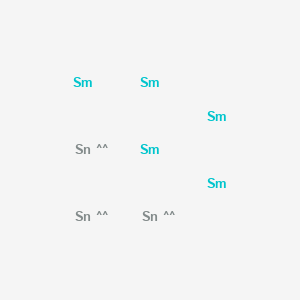
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
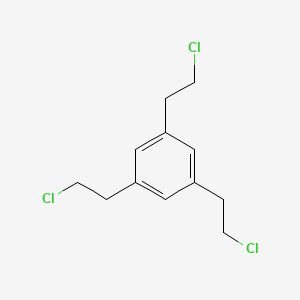

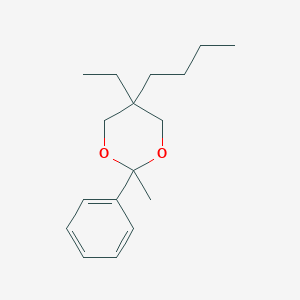
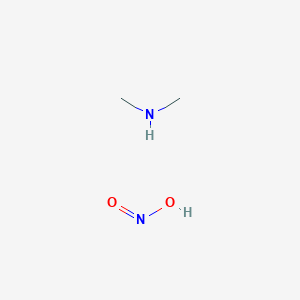
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
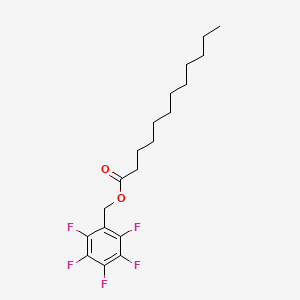
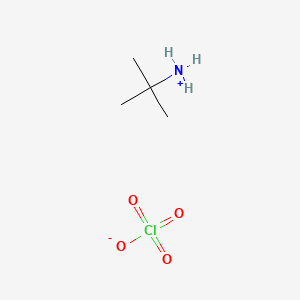
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
